molecular formula C18H16N2 B3394729 3,6-Diphenyl-1,2-benzenediamine CAS No. 765275-26-1

3,6-Diphenyl-1,2-benzenediamine

Cat. No. B3394729
CAS RN: 765275-26-1
M. Wt: 260.3 g/mol
InChI Key: JWQHKPUNDCTPAM-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2-benzenediamine is a compound that is structurally similar to 1,2-Benzenediamine . It is also known as o-Phenylenediamine, o-Benzenediamine, o-Diaminobenzene, and several other names . The molecular formula is C6H8N2 .


Synthesis Analysis

The synthesis of compounds similar to 3,6-Diphenyl-1,2-benzenediamine involves regioselective nucleophilic addition of bisnucleophiles 1,2-benzenediamine, 2-amino-benzenethiol, and N-phenyl-1,2-benzenediamine to 1,3-diphenylbenzo [e] [1,2,4]triazin-7 (1H)-one (1) at C6 followed by intramolecular cyclocondensation at the C7 carbonyl .


Molecular Structure Analysis

The molecular structure of 3,6-Diphenyl-1,2-benzenediamine is similar to that of 1,2-Benzenediamine . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3,6-Diphenyl-1,2-benzenediamine are complex and involve several steps. For example, the benzotriazinone 1 reacts with dimethyl malonate to give 6-(methoxycarbonyl)-7-oxo-1,3-diphenyl-7H-benzofuro[5,6-e][1,2,4]triazin-1-ium-4-ide (17) in 74% yield, while with S4N4 [5,6-c]-thiadiazolo-7-oxo-1,3-diphenyl-1,2,4-benzotriazine (22) was formed in 15% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenyl-1,2-benzenediamine are similar to those of 1,2-Benzenediamine. The molecular weight is 108.1411 . The compound is available in powder form .

properties

IUPAC Name

3,6-diphenylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHKPUNDCTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627245
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765275-26-1
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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